molecular formula C7H5N3O5 B12788577 Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide CAS No. 6624-46-0

Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide

Cat. No.: B12788577
CAS No.: 6624-46-0
M. Wt: 211.13 g/mol
InChI Key: JSQUQKNRFLZNHX-UHFFFAOYSA-N
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Description

Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy, methoxy, and dinitroso functional groups attached to a phenyl ring, along with an azane oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide typically involves multiple steps, starting with the nitration of a methoxy-substituted phenol to introduce nitro groups at the 4 and 5 positions. This is followed by the reduction of the nitro groups to amino groups, which are then converted to nitroso groups through a controlled oxidation process. The final step involves the formation of the azane oxide moiety through a reaction with an appropriate oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The choice of solvents, catalysts, and reaction conditions is carefully controlled to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitroso groups back to amino groups.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding, while the nitroso groups can engage in redox reactions, influencing the overall biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

6624-46-0

Molecular Formula

C7H5N3O5

Molecular Weight

211.13 g/mol

IUPAC Name

1-methoxy-2-nitro-4,5-dinitrosobenzene

InChI

InChI=1S/C7H5N3O5/c1-15-7-3-5(9-12)4(8-11)2-6(7)10(13)14/h2-3H,1H3

InChI Key

JSQUQKNRFLZNHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N=O)N=O)[N+](=O)[O-]

Origin of Product

United States

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